molecular formula C7H9BrN2O2 B568022 ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate CAS No. 1269293-48-2

ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B568022
CAS No.: 1269293-48-2
M. Wt: 233.065
InChI Key: AZFAPSHASGINRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms

Scientific Research Applications

Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Safety and Hazards

When handling ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Pyrazoles, including ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . This suggests that future research may continue to explore the synthesis and applications of pyrazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of 5-bromo-1-methyl-1H-pyrazole with diethyl carbonate. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-1H-pyrazole-3-carboxylate
  • Ethyl 3-bromo-1H-pyrazole-5-carboxylate
  • 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

Uniqueness

Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its ethyl ester group enhances its solubility and facilitates its incorporation into various chemical frameworks .

Properties

IUPAC Name

ethyl 5-bromo-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-3-12-7(11)5-4-6(8)10(2)9-5/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFAPSHASGINRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693384
Record name Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269293-48-2
Record name Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.